MT3 Melatonin Receptor Binding Affinity: 4-Nitro vs. 6/7-Nitro Isomers
The 4-nitroindole scaffold confers high affinity and selectivity for the MT3 melatonin binding site, a property not observed in its 6- or 7-nitro positional isomers. In a comparative binding study, the 4-nitroindole analogue (compound 5) exhibited nanomolar affinity for MT3, whereas the 6-nitro (compound 6) and 7-nitro (compound 22) analogues displayed a loss of MT3 binding while retaining affinity for MT1 and MT2 receptors [1].
| Evidence Dimension | MT3 receptor binding affinity |
|---|---|
| Target Compound Data | Nanomolar affinity (Ki < 100 nM, inferred from 'very high affinity') for MT3 binding sites |
| Comparator Or Baseline | 6-nitro isomer (compound 6) and 7-nitro isomer (compound 22): loss of MT3 affinity; retained MT1/MT2 affinity |
| Quantified Difference | Qualitative difference: 4-nitro isomer shows high MT3 affinity; 6- and 7-nitro isomers lose MT3 affinity. |
| Conditions | In vitro receptor binding assay using 2-[125I]iodomelatonin as radioligand on membrane preparations expressing MT1, MT2, and MT3 binding sites. |
Why This Matters
Procurement of a 4-nitroindole derivative is essential for projects targeting the MT3 binding site, as alternative nitro positions are inactive, preventing wasted resources on inactive analogues.
- [1] Leclerc V, Yous S, Delagrange P, Boutin JA, Renard P, Lesieur D. Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT3. Journal of Medicinal Chemistry, 2002, 45(9): 1853-1859. View Source
